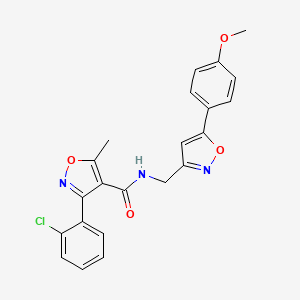
4,6-Diaminopyridine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2445786-51-4 . It has a molecular weight of 189.6 . The IUPAC name for this compound is 4,6-diaminonicotinic acid hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of imidazopyridines from carboxylic acid and 2,3-diaminopyridine or 3,4-diaminopyridine in polyphosphoric acid (PPA) as a dehydrating agent at an elevated temperature has been reported .Molecular Structure Analysis
The Inchi Code for 4,6-Diaminopyridine-3-carboxylic acid hydrochloride is 1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H . The InChI key is LICDRXJEOGSSSR-UHFFFAOYSA-N .科学的研究の応用
Functionalization Reactions and Molecular Synthesis
Research by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine. They explored the reaction mechanisms and product formation, revealing the compound's role in synthesizing novel molecular structures with potential applications in material science and pharmacology (Yıldırım et al., 2005).
Structural Characterization and Supramolecular Chemistry
Gao et al. (2015) provided insight into the structural characteristics of organic salts assembled from 2,6-diaminopyridine with various carboxylic acids. Through X-ray diffraction analysis and other spectroscopic methods, they elucidated the supramolecular arrangements, highlighting the compound's versatility in forming diverse crystal structures and its implications for understanding molecular interactions and designing new materials (Gao et al., 2015).
Proton Transfer Mechanisms
Ton and Bolte (2012) studied the proton transfer in 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate, demonstrating the compound's utility in probing intra- and intermolecular proton transfer processes. Their work contributes to a deeper understanding of the chemical behavior of pyridine derivatives in different molecular environments, which is crucial for the development of catalysts, sensors, and pharmaceuticals (Ton & Bolte, 2012).
Molecular Interactions and Binding Studies
Research by Xu and Wang (2015) on novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation highlighted the compound's role in enhancing membrane performance. By synthesizing carboxyl-containing polyimides and evaluating their separation capabilities, the study sheds light on the potential of 4,6-Diaminopyridine-3-carboxylic acid derivatives in improving industrial separation processes and materials engineering (Xu & Wang, 2015).
Corrosion Inhibition Studies
Qiang et al. (2016) explored the synergistic effect of tartaric acid with 2,6-diaminopyridine on the corrosion inhibition of mild steel in HCl solutions. Their findings contribute to the development of more effective and environmentally friendly corrosion inhibitors, demonstrating the compound's application in materials science and industrial maintenance (Qiang et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4,6-diaminopyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDRXJEOGSSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
